1-Chloro-2-(difluoromethoxy)-4-nitrobenzene
Overview
Description
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, also known as 1-chloro-2-difluoromethoxy-4-nitrobenzene, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure. This compound is used in a variety of areas, such as organic synthesis, electrochemistry, and drug research. In
Scientific Research Applications
Catalytic Synthesis
1-Chloro-4-nitrobenzene, a related compound to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, can be synthesized through a catalytic process. In a study, 1,2-Dichloro-4-nitrobenzene was prepared by reacting 1-chloro-4-nitrobenzene with chlorine using a Lewis acid catalyst in a specially designed tower reactor, yielding an 83.26% success rate (L. Hui-ping, 2005).
Chemical Interaction Studies
The interaction of 1-chloro-2-cyano-4-nitrobenzene and 1-chloro-4-nitrobenzene with sodium glycolate and sodium glycerolate was explored to study chemical reactions and compound formations (J. J. Blanksma & P. Fohr, 2010).
Microbial Degradation Research
Research on the microbial degradation of 1-chloro-4-nitrobenzene revealed a bacterial strain that utilizes this compound as a carbon, nitrogen, and energy source. This study provides insights into the bioremediation potential of similar compounds (M. Shah, 2014).
Electrosynthesis
Electrosynthesis studies have been conducted on compounds like 1-(2-Chloroethyl)-2-nitrobenzene, which shares similarities with 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, to explore new synthetic routes for related compounds (Peng Du & D. Peters, 2010).
Environmental Sensing
The importance of detecting 1-chloro-4-nitrobenzene in the environment led to the development of a highly sensitive electrochemical sensor based on nanohybrid technology. This research is crucial for environmental monitoring of similar compounds (Odoom Jibrael Kingsford et al., 2018).
Development of New Derivatives
New derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, offering insights into the potential for creating novel compounds with various applications (A. M. Sipyagin et al., 2004).
Glutathione S-Transferase Studies
The study of 4-substituted 1-chloro-2-nitrobenzenes provided insights into their glutathione S-transferase conjugation capacity, which is essential for understanding their biochemical interactions and potential toxicity (E. M. van der Aar et al., 1997).
properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCUHUWZNNXBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene | |
CAS RN |
40319-62-8 | |
Record name | 1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.